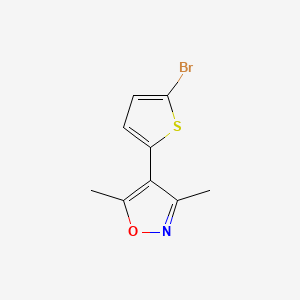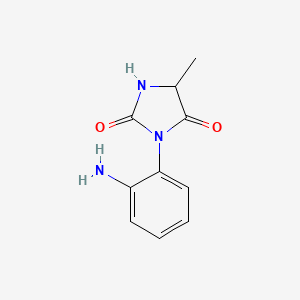
3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, also known as 5-methyl-3-amino-2,4-dihydro-1H-imidazole-1-ethanone, is an organic compound that has been studied for its various applications in the scientific and medical fields. It is a white crystalline solid that is soluble in water and ethanol, and is generally stable under normal conditions. It has a molecular weight of 166.22 g/mol and a melting point of 220-221°C.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
This compound has been used in the fabrication of polymersomes , which are vesicular nanostructures enclosed by a bilayer-membrane self-assembled from amphiphilic block copolymers . These polymersomes exhibit higher stability compared to their biological analogues (e.g., liposomes) and have found various applications in different research fields such as drug delivery .
Nanomedicine
Polymersomes, which can be made using this compound, have been highlighted for their applications in the field of nanomedicine . They underline the challenges in the development of polymersomes as soft matter with biomedical utilities .
Biomimetic Nanoreactors
The compound has been used in the creation of biomimetic nanoreactors . These are systems that mimic biological reactions in a controlled environment, providing a platform for studying complex biological processes .
Artificial Cells and Organelles
Polymersomes made from this compound have been used in the development of artificial cells and organelles . This research could lead to significant advancements in synthetic biology .
Anti-Intestinal Nematode Treatment
A series of 1-acyl-3-(2’-aminophenyl) thiourea derivatives, which include this compound, have been synthesized and evaluated for their anti-intestinal nematode activities . These compounds have shown promising results against Nippostrongylus brazilliensis in rats .
Lead Compound Development
The compound has shown potential as a lead compound for the development of new drugs . Specifically, one of the derivatives, 1-(2’-furanyl)acyl-3-(2’-aminophenyl) thiourea, produced the highest activity against Nippostrongylus brazilliensis with 100% effectiveness .
Wirkmechanismus
Target of Action
Similar compounds such as 2-aminophenyl benzimidazole have been synthesized and evaluated for their chemotherapeutic potential . These compounds interact with DNA, revealing intercalation of both the ligand and the complexes .
Mode of Action
Related compounds such as 2-aminophenyl benzimidazole-based complexes have been shown to interact with dna through intercalation . This interaction can lead to changes in the DNA structure, potentially affecting gene expression and cellular function .
Biochemical Pathways
Related compounds such as 2-aminophenyl benzimidazole-based complexes have been associated with anticancer activity . This suggests that these compounds may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Related compounds such as ci-994, an acetylated dinaline derivative, have been studied for their pharmacokinetic properties . These studies have shown that such compounds have a terminal half-life of 7.4 ± 2.5 h, a volume of distribution of 15.5 ± 1.8 L/m^2, and a clearance of 40 ± 6 ml/min/m^2 .
Result of Action
Related compounds such as 2-aminophenyl benzimidazole-based complexes have been associated with anticancer activity . These compounds have been shown to induce apoptosis and cause cell-cycle arrest in the G2/M phase .
Action Environment
It is known that many compounds’ actions can be influenced by factors such as ph, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
3-(2-aminophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,11H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPRPYQMXVEZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
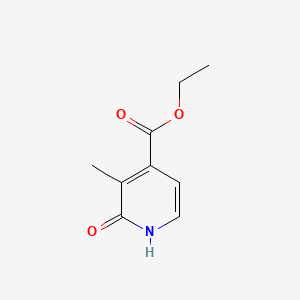
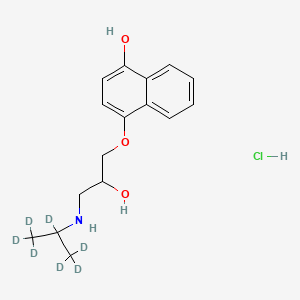
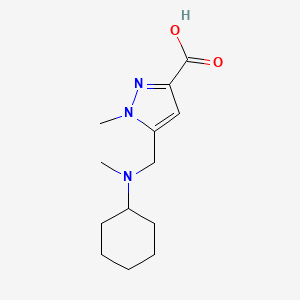


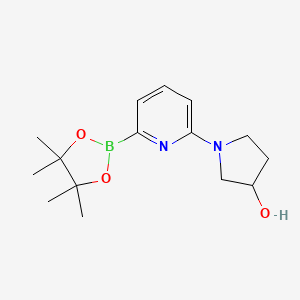

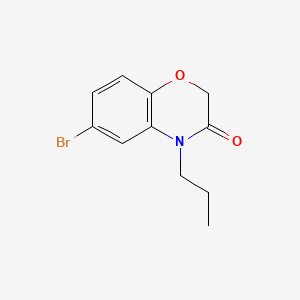
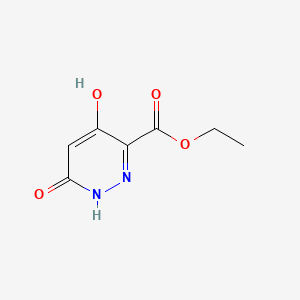
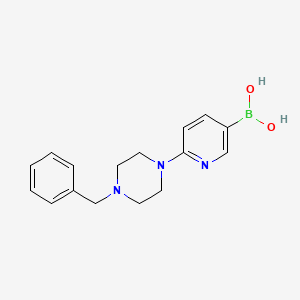
![2-Propanone,1-amino-1-(1h-pyrrolo[3,2-c]pyridin-4-yl)-](/img/structure/B572573.png)

